Chloromethyl Methyl Carbonate
Overview
Description
Chloromethyl methyl carbonate is an organic compound with the molecular formula C3H5ClO3. It is a colorless liquid with a pungent odor and is known for its solubility in organic solvents like ethanol and ether, but it is insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
Mechanism of Action
Target of Action
Chloromethyl Methyl Carbonate (CMC) primarily targets aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions and are key intermediates in the synthesis of a variety of fine chemicals, polymers, and pharmaceuticals .
Mode of Action
The interaction of CMC with its targets involves a process known as chloromethylation . This process is catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane . The formation of the chloromethyl cation ([ClCH2]+) is promoted by ZnI2, which then undergoes electrophilic substitution with the aromatic compound to produce the corresponding chloromethyl derivatives .
Biochemical Pathways
The chloromethylation of aromatic compounds is a well-documented process in the literature . It involves a broad diversity of metabolic pathways and organic molecules . The process is crucial for various studies, including those assessing the role of bacteria in the geochemical cycles of Ca and C, investigating the process of fossilization, and engineering applications using bacterially mediated CaCO3 mineralization .
Result of Action
The result of the chloromethylation process is the formation of chloromethyl derivatives of the aromatic compounds . These derivatives are promising key intermediates due to their easy transformation into a variety of fine chemicals, polymers, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl methyl carbonate can be synthesized through the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide . The reaction typically involves the following steps:
- Dimethoxymethane is mixed with toluene and zinc bromide in a reaction vessel.
- Acetyl chloride is added to the mixture at a controlled rate, causing the reaction to self-heat to around 40-45°C.
- The reaction mixture is then cooled to ambient temperature, resulting in the formation of chloromethyl methyl ether, which is subsequently used to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the use of specialized equipment to control the reaction conditions and ensure the purity of the final product. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification Reactions: It can react with alcohols to form esters.
Hydrolysis: In the presence of water, it can hydrolyze to form methanol, carbon dioxide, and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Esterification: Alcohols like ethanol or methanol are used under acidic conditions.
Hydrolysis: Water or aqueous solutions of acids or bases can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, with sodium methoxide, the product is methyl carbonate.
Esterification: Esters such as methyl ethyl carbonate.
Hydrolysis: Methanol, carbon dioxide, and hydrochloric acid.
Scientific Research Applications
Chloromethyl methyl carbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but used primarily for introducing the methoxymethyl protecting group.
Dimethyl Carbonate: Used as a methylating agent and solvent, but lacks the chlorine atom present in chloromethyl methyl carbonate.
Ethyl Chloroformate: Another chlorinated carbonate used in organic synthesis, but with different reactivity and applications.
Uniqueness: this compound is unique due to its dual functionality as both a chlorinated compound and a carbonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
chloromethyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHZGFPADYOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564019 | |
Record name | Chloromethyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40510-81-4 | |
Record name | Chloromethyl methyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040510814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl methyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL METHYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Y4CDQ6XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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